molecular formula C23H23FN4O3 B2594813 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one CAS No. 1040662-99-4

2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one

Cat. No. B2594813
CAS RN: 1040662-99-4
M. Wt: 422.46
InChI Key: DAPSHFZJQYJNMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one is a useful research compound. Its molecular formula is C23H23FN4O3 and its molecular weight is 422.46. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Potential

The chemical compound 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, belongs to a class of compounds with notable pharmacological potentials. Research studies have focused on the synthesis of related compounds and their biological activities. For instance, derivatives of arylpyridazinones, including similar structures, have been prepared and examined for their analgesic and anti-inflammatory activities. The structural confirmation of these derivatives was achieved through IR, 1H-NMR spectra, and elementary analysis, demonstrating significant promise as analgesic and anti-inflammatory agents without exhibiting gastric ulcerogenic effects common in nonsteroidal anti-inflammatory drugs (Gökçe et al., 2005).

Chemical Synthesis and Reactions

The compound's related structures have been involved in chemical synthesis and reaction studies, aiming at understanding their behavior and potential chemical applications. Research into pyrazine chemistry, for example, involved reactions of piperazine-2,5-diones with triethyloxonium fluoroborate, leading to the production of various pyrazine derivatives. These studies are crucial for developing new synthetic routes and compounds with potential applications in medicinal chemistry and other fields (Blake et al., 1972).

Biological Evaluation and Bioactivities

Further research into new phenolic Mannich bases with piperazines, including compounds structurally related to 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one, has revealed a range of bioactivities. These compounds have been synthesized and evaluated for their cytotoxic, anticancer, and carbonic anhydrase inhibitory effects. Such studies are instrumental in identifying novel drug candidates for various diseases, including cancer (Gul et al., 2019).

Radiochemistry and PET Imaging

Research on radiochemistry and PET imaging has also utilized compounds structurally similar to 2-(3-fluorobenzyl)-6-(4-(4-methoxyphenyl)piperazine-1-carbonyl)pyridazin-3(2H)-one. Such studies focus on developing radiolabeled antagonists for studying serotonergic neurotransmission with positron emission tomography (PET), offering insights into the brain's serotonergic system and its role in various neurological disorders (Plenevaux et al., 2000).

properties

IUPAC Name

2-[(3-fluorophenyl)methyl]-6-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23FN4O3/c1-31-20-7-5-19(6-8-20)26-11-13-27(14-12-26)23(30)21-9-10-22(29)28(25-21)16-17-3-2-4-18(24)15-17/h2-10,15H,11-14,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAPSHFZJQYJNMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=NN(C(=O)C=C3)CC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.